NB-598(马来酸盐)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

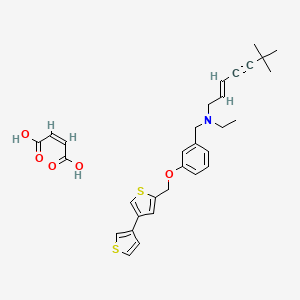

NB-598 (Maleate) is a potent and competitive inhibitor of squalene epoxidase (SE), and suppresses triglyceride biosynthesis through the farnesol pathway . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Synthesis Analysis

NB-598 is typically obtained through synthetic methods . The specific preparation process can involve the reaction of maleate salt with (2S,3S)-2-(1H-imidazole-4-methyl)-3-phenylpiperidine in an appropriate solvent .

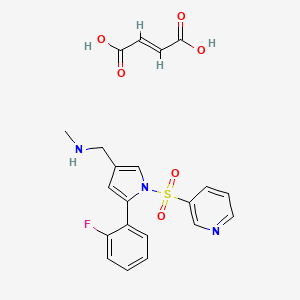

Molecular Structure Analysis

The molecular structure of NB-598 (Maleate) is represented by the formula C31H35NO5S2 .

科学研究应用

Cholesterol Biosynthesis Inhibition

NB-598 Maleate is known to inhibit squalene epoxidase, an enzyme crucial for cholesterol biosynthesis . This inhibition leads to a reduction in total cholesterol levels within cells, which is significant for studying cholesterol metabolism and associated disorders.

Triglyceride Biosynthesis Suppression

The compound plays a role in suppressing triglyceride biosynthesis through the farnesol pathway . This application is particularly useful in metabolic studies where the synthesis and regulation of triglycerides are of interest.

Impact on Insulin Secretion

Research has shown that NB-598 Maleate significantly inhibits both basal and glucose-stimulated insulin secretion from pancreatic islets . This effect is pivotal for diabetes research and understanding insulin dynamics.

Click Chemistry Applications

NB-598 Maleate contains an Alkyne group, making it a valuable reagent for click chemistry applications. It can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Azide groups, which is a cornerstone technique in molecular biology for labeling and detecting molecules .

Pharmacological Research

In pharmacology, NB-598 Maleate’s role as an SE inhibitor offers a pathway to explore new therapeutic agents, especially for conditions related to lipid metabolism disorders .

Cell Biology Research

NB-598 Maleate’s ability to alter lipid metabolism can significantly impact cell membrane composition and function. This is crucial for cell biology research, where the integrity and functionality of cellular membranes are studied .

作用机制

Target of Action

NB-598 (Maleate) is a potent and competitive inhibitor of squalene epoxidase (SE) . Squalene epoxidase is an important enzyme in the cholesterol biosynthesis pathway, playing a crucial role in the conversion of squalene to 2,3-oxidosqualene.

Mode of Action

NB-598 (Maleate) interacts with squalene epoxidase, inhibiting its activity . This inhibition suppresses the conversion of squalene to 2,3-oxidosqualene, thereby disrupting the biosynthesis of cholesterol.

Biochemical Pathways

The primary biochemical pathway affected by NB-598 (Maleate) is the farnesol pathway . By inhibiting squalene epoxidase, NB-598 (Maleate) suppresses triglyceride biosynthesis through this pathway. This leads to a decrease in the production of cholesterol and other lipids such as phospholipids and free fatty acids.

Result of Action

The inhibition of squalene epoxidase by NB-598 (Maleate) leads to a reduction in total cholesterol levels . It also suppresses the secretion of cholesterol and triacylglycerol, and simultaneously reduces apolipoprotein B in HepG2 cells .

属性

IUPAC Name |

(Z)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NOS2.C4H4O4/c1-5-28(14-8-6-7-13-27(2,3)4)18-22-10-9-11-25(16-22)29-19-26-17-24(21-31-26)23-12-15-30-20-23;5-3(6)1-2-4(7)8/h6,8-12,15-17,20-21H,5,14,18-19H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b8-6+;2-1- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGUWPAYJKVJWEK-JVTXGDFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC=CC#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C/C=C/C#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3.C(=C\C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H35NO5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

NB-598 (Maleate) | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B560080.png)

![3-[[(3E)-3-[(4-chlorophenyl)-phenylmethylidene]-2-oxoindol-1-yl]methyl]benzoic acid](/img/structure/B560083.png)

![N-[5-[[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]sulfamoyl]-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B560095.png)